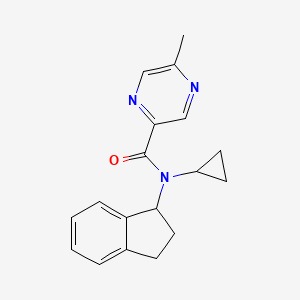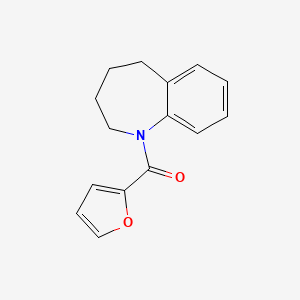
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic properties. DMPEP belongs to the pyrazine class of compounds and has a chemical structure that is similar to other psychoactive substances, such as cathinones and amphetamines. In
Scientific Research Applications
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been studied for its potential therapeutic properties in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and addiction. It has been shown to enhance cognitive function and improve memory in animal studies. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has also been investigated for its potential use as a tool for studying the structure and function of the brain.
Mechanism of Action
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide acts as a potent dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine and norepinephrine in the brain are thought to be responsible for the psychoactive effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, such as increased alertness, euphoria, and stimulation.
Biochemical and Physiological Effects
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a significant impact on the levels of various neurotransmitters in the brain. It increases the levels of dopamine and norepinephrine, which are associated with increased arousal and attention. It also increases the levels of serotonin, which is involved in regulating mood and emotions. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a positive effect on cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a high potential for abuse and addiction, which makes it difficult to use in human studies.
Future Directions
There are several future directions for research on N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide. One area of interest is its potential therapeutic use in the treatment of neuropsychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is its use as a tool for studying the structure and function of the brain. Additionally, further studies are needed to investigate the long-term effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide and its potential for abuse and addiction.
Synthesis Methods
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reductive amination of pyrazine-2-carboxylic acid with 1-phenylethylamine and sodium triacetoxyborohydride. Another method involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine and trifluoroacetic anhydride in the presence of triethylamine. The final product is then purified using column chromatography.
properties
IUPAC Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-17-14(10-16-11)15(19)18(3)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZOOASFHKNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
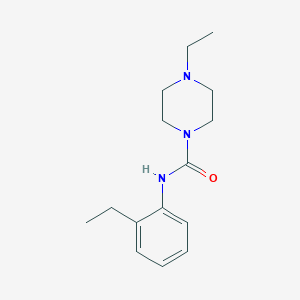
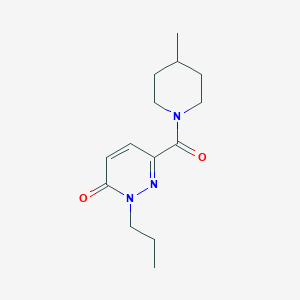

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

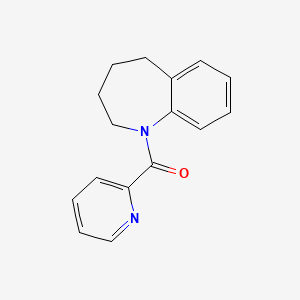
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
